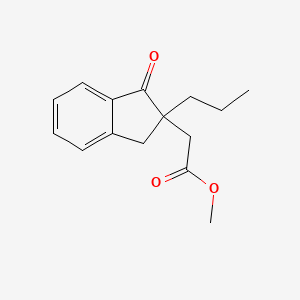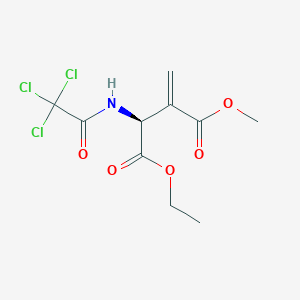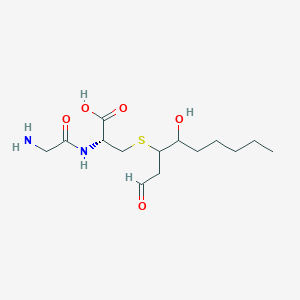
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a glycyl group attached to a cysteine residue, which is further modified by a 4-hydroxy-1-oxononan-3-yl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine typically involves multiple steps, starting with the protection of the amino and thiol groups of cysteine. The protected cysteine is then coupled with a glycyl group using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The 4-hydroxy-1-oxononan-3-yl moiety is introduced through a selective alkylation reaction, followed by deprotection of the amino and thiol groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors to accommodate the increased production volume. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfides or sulfenic acids.
Reduction: The carbonyl group in the 4-hydroxy-1-oxononan-3-yl moiety can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Disulfides or sulfenic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying protein interactions and enzyme mechanisms due to its peptide-like structure.
Medicine: Potential therapeutic applications in drug design and delivery.
Industry: Use in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes and receptors. The glycyl and cysteine residues can mimic natural peptides, allowing the compound to bind to active sites and modulate biological activity. The 4-hydroxy-1-oxononan-3-yl moiety can further enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-cysteine: Lacks the 4-hydroxy-1-oxononan-3-yl moiety, resulting in different chemical and biological properties.
S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine: Lacks the glycyl group, affecting its peptide-like behavior.
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-D-cysteine: The D-isomer of cysteine, which may exhibit different stereochemical interactions.
Uniqueness
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
691364-64-4 |
|---|---|
Molecular Formula |
C14H26N2O5S |
Molecular Weight |
334.43 g/mol |
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxy-1-oxononan-3-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H26N2O5S/c1-2-3-4-5-11(18)12(6-7-17)22-9-10(14(20)21)16-13(19)8-15/h7,10-12,18H,2-6,8-9,15H2,1H3,(H,16,19)(H,20,21)/t10-,11?,12?/m0/s1 |
InChI Key |
ZZHYRLQTQJSRNJ-UNXYVOJBSA-N |
Isomeric SMILES |
CCCCCC(C(CC=O)SC[C@@H](C(=O)O)NC(=O)CN)O |
Canonical SMILES |
CCCCCC(C(CC=O)SCC(C(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
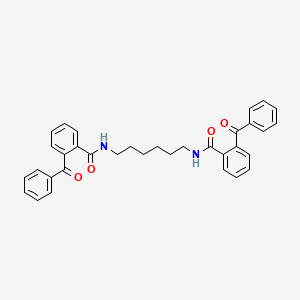
![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12524451.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
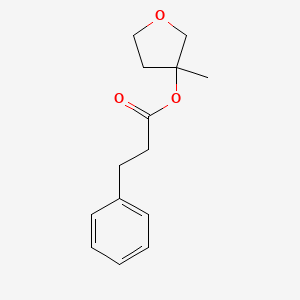
![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)
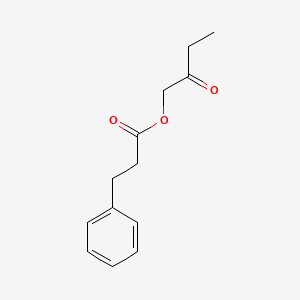

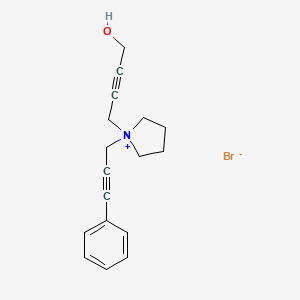
![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)

